An In-depth Technical Guide to the Chemical Properties of 1,1-Diphenyl-3-buten-1-ol
An In-depth Technical Guide to the Chemical Properties of 1,1-Diphenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1,1-Diphenyl-3-buten-1-ol. The information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
1,1-Diphenyl-3-buten-1-ol is a tertiary alcohol characterized by the presence of two phenyl groups and a terminal double bond. It is a solid at room temperature and its properties are summarized in the table below.[1]
| Property | Value | Reference |
| IUPAC Name | 1,1-diphenylbut-3-en-1-ol | [1][2] |
| CAS Number | 4165-79-1 | [1] |
| Molecular Formula | C₁₆H₁₆O | [2] |
| Molecular Weight | 224.30 g/mol | [2] |
| Physical Form | Solid | [1] |
| Boiling Point | 314.6 °C at 760 mmHg | [3] |
| Storage Temperature | Refrigerator | [1] |
Spectroscopic Data
The structural features of 1,1-Diphenyl-3-buten-1-ol have been elucidated through various spectroscopic techniques. The key spectral data are presented in the following tables.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the hydrogen environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | m | 10H | Aromatic protons (C₆H₅) |
| ~5.7-5.9 | m | 1H | -CH=CH₂ |
| ~5.0-5.2 | m | 2H | -CH=CH ₂ |
| ~2.8 | d | 2H | -CH ₂-CH=CH₂ |
| ~2.3 | s | 1H | -OH |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~146 | Quaternary aromatic carbons (C-Ar) |
| ~135 | -C H=CH₂ |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~118 | -CH=C H₂ |
| ~78 | C -OH |
| ~48 | -C H₂- |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy Data
The IR spectrum indicates the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500-3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~3060-3020 | Medium | =C-H stretch (aromatic) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1600, 1490, 1450 | Medium to Weak | C=C stretch (aromatic) |
| ~1260-1050 | Strong | C-O stretch |
| ~990, 910 | Strong | =C-H bend (alkene) |
| ~750, 700 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry Data
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 224 | [M]⁺, Molecular ion |
| 207 | [M - OH]⁺ |
| 183 | [M - C₃H₅]⁺ (loss of allyl radical) |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of 1,1-Diphenyl-3-buten-1-ol via Grignard Reaction
This protocol details the synthesis of 1,1-diphenyl-3-buten-1-ol from benzophenone (B1666685) and allyl bromide using a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Allyl bromide
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction is initiated when bubbling and a cloudy appearance are observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous diethyl ether or THF in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the benzophenone solution to the stirred Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[1][4][5]
-
A suitable eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Monitor the separation by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1,1-diphenyl-3-buten-1-ol as a solid.
-
Chemical Reactivity
1,1-Diphenyl-3-buten-1-ol is a homoallylic alcohol, and its reactivity is characterized by the presence of the hydroxyl group and the terminal double bond.[2]
-
Oxidation: The tertiary alcohol is resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds. The alkene moiety can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA), or cleaved under ozonolysis.[3]
-
Reduction: The double bond can be hydrogenated to the corresponding saturated alcohol, 1,1-diphenylbutan-1-ol, using catalytic hydrogenation (e.g., H₂/Pd-C).
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions, such as conversion to an ether or ester. Under acidic conditions, it can be eliminated to form a conjugated diene.
Potential Biological Activity
While specific biological studies on 1,1-diphenyl-3-buten-1-ol are not extensively reported in the literature, structurally related diphenylbutene derivatives have shown a range of biological activities. For instance, some derivatives have been investigated for their anticancer and antifungal properties. The presence of the diphenylmethyl alcohol moiety is a structural feature found in some pharmacologically active compounds. Further research is needed to explore the potential biological profile of 1,1-diphenyl-3-buten-1-ol and its derivatives.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the workflow for the synthesis and purification of 1,1-diphenyl-3-buten-1-ol.
References
- 1. columbia.edu [columbia.edu]
- 2. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 3. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
